N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine
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Overview
Description
N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine is a complex organic compound characterized by the presence of a nitro group, a tetrafluoroethyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine typically involves multiple steps, starting with the preparation of the pyridine ring followed by the introduction of the nitro and tetrafluoroethyl groups. Common synthetic routes include nitration reactions and fluorination processes under controlled conditions. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The production methods are designed to optimize yield and minimize by-products, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms in the tetrafluoroethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, nitric acid.
Reducing agents: Hydrogen gas, palladium on carbon.
Substitution reagents: Organometallic reagents, halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-methyl-3-amino-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the tetrafluoroethyl group can influence the compound’s lipophilicity and membrane permeability. These properties can affect the compound’s biological activity and its ability to interact with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine: Unique due to the combination of nitro and tetrafluoroethyl groups.
This compound: Similar in structure but may have different functional groups or substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
2742659-76-1 |
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Molecular Formula |
C8H7F4N3O2 |
Molecular Weight |
253.2 |
Purity |
95 |
Origin of Product |
United States |
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